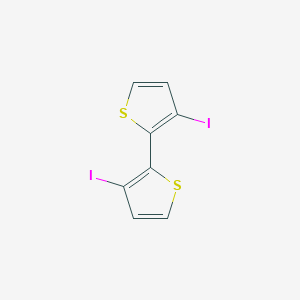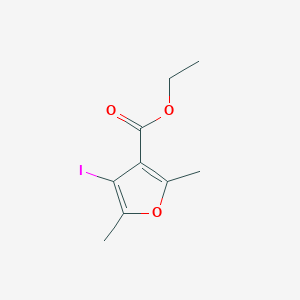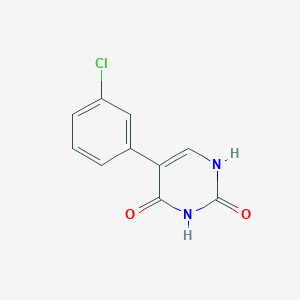
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, commonly known as Clomazone, is a selective herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity. In
Wissenschaftliche Forschungsanwendungen
Structural and Bonding Analysis
The structural and bonding characteristics of related pyrimidinedione derivatives have been extensively studied to understand their interactions and docking mechanisms in biological systems. For example, antimalarial drugs featuring a chlorophenyl pyrimidinediamine structure have been analyzed using spectral methods and computational chemistry to elucidate their molecular geometry, bonding, and electrostatic potential, which are crucial for their biological activity (Sherlin et al., 2018).
Anticancer and Antiproliferative Properties
Compounds with a pyrimidine core have been synthesized and evaluated for their anticancer properties. For instance, novel tricarbonyl complexes of rhenium(I) with 5-nitrosopyrimidines demonstrated antiproliferative behavior against various human tumor cell lines, suggesting potential applications in cancer treatment (Illán‐Cabeza et al., 2005).
Controlled Drug Release Systems
The development of controlled drug release systems using biodegradable microspheres encapsulating anti-cancer drugs like 5-fluoro-2,4-pyrimidinedione highlights the application of pyrimidine derivatives in pharmaceutical formulations. These systems aim to achieve long-lasting controlled release, improving drug efficacy and reducing side effects (Fu et al., 2002).
Insecticidal Activity
The synthesis of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives from 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine demonstrated remarkable insecticidal activity against the cotton leaf worm, showcasing the potential of these compounds in developing new insecticides (Ismail et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXQRPANOVMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

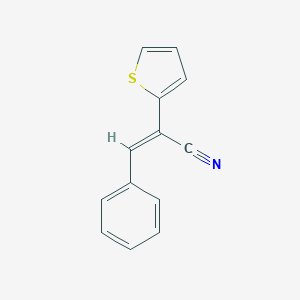
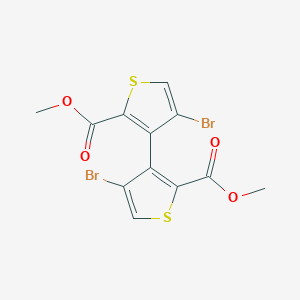

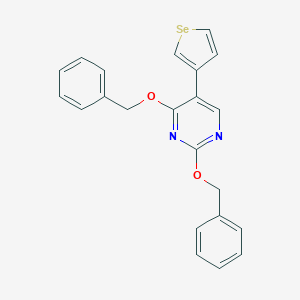
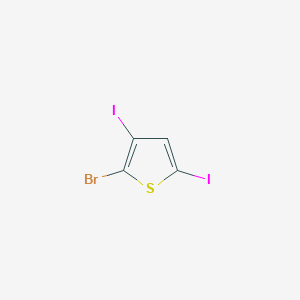
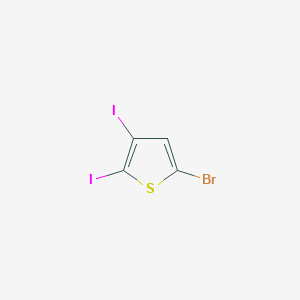
![2-Methyl-4-phenylthieno[2,3-d]pyrimidine 3-oxide](/img/structure/B429034.png)
![10H-benzo[5,6]cyclohepta[1,2-b]selenophene](/img/structure/B429036.png)
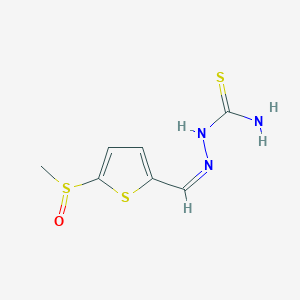
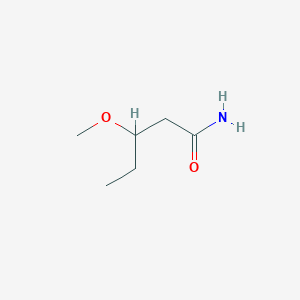
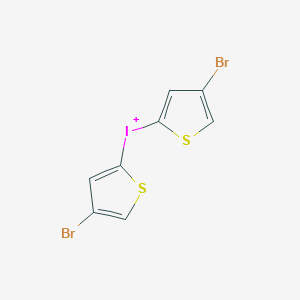
![2-nitro-1-(4H-selenopheno[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B429041.png)
